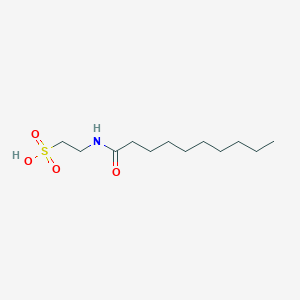

2-(Decanoylamino)ethanesulfonic acid

Description

2-(Decanoylamino)ethanesulfonic acid is a synthetic sulfonic acid derivative characterized by a decanoyl (10-carbon acyl) group attached to the amino moiety of ethanesulfonic acid. Structurally, it comprises a hydrophilic sulfonic acid group and a hydrophobic decanoyl chain, rendering it amphiphilic. Such compounds are widely employed as biological buffers due to their zwitterionic nature and stability across specific pH ranges .

Properties

CAS No. |

50613-53-1 |

|---|---|

Molecular Formula |

C12H25NO4S |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

2-(decanoylamino)ethanesulfonic acid |

InChI |

InChI=1S/C12H25NO4S/c1-2-3-4-5-6-7-8-9-12(14)13-10-11-18(15,16)17/h2-11H2,1H3,(H,13,14)(H,15,16,17) |

InChI Key |

PPQGKIDZESAVRG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NCCS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NCCS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Ethanesulfonic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 2-(decanoylamino)ethanesulfonic acid with structurally related compounds:

*Estimated based on structural analogs.

Key Observations:

- Decanoylamino vs. Cyclic/Alkyl Substituents: The decanoyl group introduces significant hydrophobicity compared to morpholino (MES) or cyclohexylamino (CHES) groups, likely reducing water solubility. This property may limit its utility in aqueous buffers but could enhance applications in lipid membrane studies or surfactants.

- pKa Shifts: The electron-withdrawing nature of the acyl group in 2-(decanoylamino)ethanesulfonic acid may lower its pKa compared to CHES or DEAESA, aligning it closer to MES.

Functional and Application Differences

- Biological Buffering: MES and CHES are extensively used in biochemical assays (e.g., enzyme kinetics, cell culture) due to their zwitterionic stability and minimal metal ion interference . In contrast, 2-(decanoylamino)ethanesulfonic acid’s hydrophobic tail may disrupt protein-lipid interactions, making it less suitable for standard buffering.

- Surfactant Potential: The amphiphilic structure of 2-(decanoylamino)ethanesulfonic acid suggests utility in micelle formation or lipid solubilization, akin to sodium dodecyl sulfate (SDS) but with a sulfonic acid headgroup.

Research and Industrial Relevance

- MES and CHES : Dominant in life sciences for pH control in electrophoresis, chromatography, and cell-based assays .

- DEAESA/DIPAESA: Critical in forensic and environmental chemistry for detecting organophosphorus nerve agent degradation products .

- 2-(Decanoylamino)ethanesulfonic Acid: Potential niche applications in drug delivery systems or membrane protein studies, though empirical data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.